

LAS191859 animal model administration guide

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Compound of Interest

Compound Name: LAS191859

Cat. No.: B608470

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Note to the Reader

Extensive searches for "**LAS191859**" have not yielded any publicly available information regarding its mechanism of action, preclinical data, or administration protocols. It is presumed that **LAS191859** is an internal compound identifier not yet disclosed in scientific literature.

Therefore, the following Application Notes and Protocols are presented as a generalized guide for the administration of a novel investigational compound in animal models, based on established principles of preclinical drug development. Researchers and drug development professionals can adapt this framework to a specific compound, such as **LAS191859**, once the necessary in-house data becomes available.

Application Notes and Protocols for a Novel Investigational Compound in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The administration of a novel compound to animal models is a critical step in preclinical research to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). These studies are essential for establishing a safe starting dose for first-in-human clinical trials.^{[1][2][3]} This document provides a general overview and protocols for conducting initial dose-ranging and toxicity studies in rodent and non-rodent species.

Initial Dose Escalation and Acute Toxicity Studies

The primary objective of these studies is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of the compound.

Experimental Protocol: Acute Toxicity Study in Mice

- **Animal Model:** Male and female C57BL/6 mice, 8-10 weeks old.
- **Group Allocation:** Animals are randomly assigned to several dose groups and a vehicle control group (n=3-5 per sex per group).
- **Compound Formulation:** The investigational compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be uniform and stable for the duration of the study.
- **Route of Administration:** The route should be relevant to the intended clinical application (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC)).
- **Dose Levels:** A wide range of doses is selected based on in vitro cytotoxicity data or in silico predictions. Doses are typically escalated in subsequent cohorts.
- **Observations:** Animals are closely monitored for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations include changes in behavior, appearance, and body weight.
- **Endpoint:** The study is terminated at 14 days, and a full necropsy is performed. Key tissues are collected for histopathological analysis.

Data Presentation: Acute Toxicity in Mice

Dose Group (mg/kg)	Route	Sex	Number of Animals	Mortality	Clinical Signs	Change in Body Weight (Day 14)
Vehicle Control	PO	M/F	5/5	0/10	None observed	+5%
10	PO	M/F	5/5	0/10	None observed	+4.5%
100	PO	M/F	5/5	0/10	Mild lethargy at 2h, resolved by 4h	+3%
1000	PO	M/F	5/5	2/10	Severe lethargy, piloerection	-2% (survivors)
2000	PO	M/F	5/5	5/10	Ataxia, tremors, severe lethargy	N/A

Subchronic Toxicity Studies

These studies evaluate the potential toxicity of the compound after repeated administration over a longer period (e.g., 28 or 90 days). The goal is to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rats

- Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
- Group Allocation: Animals are randomized into at least three dose groups and a vehicle control group (n=10 per sex per group). A recovery group may be included for the high dose

and control groups.

- **Compound Formulation:** The compound is prepared in a suitable vehicle, ensuring stability over the dosing period.
- **Route and Frequency of Administration:** Daily administration via the intended clinical route.
- **Dose Levels:** Doses are selected based on the results of the acute toxicity studies, aiming for a high dose that produces some toxicity, a low dose that is a multiple of the anticipated human exposure, and an intermediate dose.
- **In-life Monitoring:** Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed pre-study and at termination.
- **Clinical Pathology:** Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
- **Terminal Procedures:** At the end of the 28-day dosing period (and a recovery period, if applicable), animals are euthanized. A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Data Presentation: Key Findings of a 28-Day Rat Toxicity Study

Parameter	Vehicle Control	Low Dose (10 mg/kg)	Mid Dose (50 mg/kg)	High Dose (200 mg/kg)
Body Weight Gain (g)	M: 120, F: 80	M: 115, F: 78	M: 100, F: 65	M: 85, F: 50
Key Hematology Changes	None	None	None	Mild, regenerative anemia
Key Clinical Chemistry Changes	None	None	Slight increase in ALT, AST	Moderate increase in ALT, AST, ALP
Key Organ Weight Changes	None	None	None	Increased liver weight
Key Histopathology Findings	None	None	Minimal centrilobular hepatocyte hypertrophy	Mild to moderate centrilobular hepatocyte hypertrophy and necrosis
NOAEL	-	10 mg/kg/day	-	-

Pharmacokinetic (PK) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for understanding the exposure-response relationship.

Experimental Protocol: Single-Dose PK Study in Dogs

- **Animal Model:** Male and female Beagle dogs.
- **Study Design:** A crossover design is often used, where the same animals receive both an IV and an oral dose, separated by a washout period.
- **Dose Administration:** For oral administration, the compound is often given in a capsule. For IV administration, it is infused over a short period.

- **Blood Sampling:** Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
- **Bioanalysis:** Plasma is separated, and the concentration of the parent compound (and potentially major metabolites) is determined using a validated analytical method (e.g., LC-MS/MS).
- **Data Analysis:** PK parameters are calculated using non-compartmental analysis.

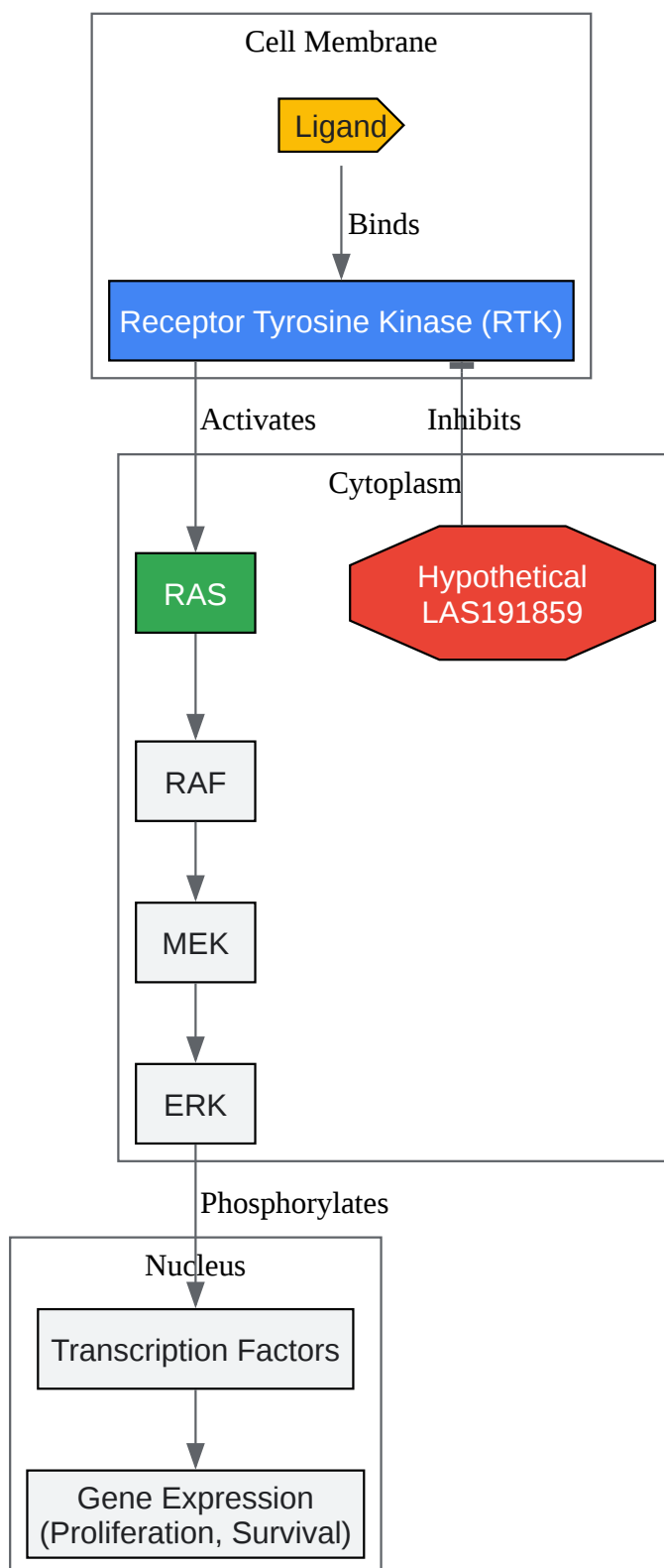
Data Presentation: Key Pharmacokinetic Parameters

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
C _{max} (ng/mL)	1500	850
T _{max} (h)	0.08	1.5
AUC (0-inf) (ng*h/mL)	3200	7500
t _{1/2} (h)	4.5	4.8
Clearance (mL/min/kg)	5.2	-
Volume of Distribution (L/kg)	1.8	-
Oral Bioavailability (%)	-	47%

Mandatory Visualizations

Signaling Pathway Diagram

The following is a hypothetical signaling pathway for a compound that inhibits a receptor tyrosine kinase (RTK).

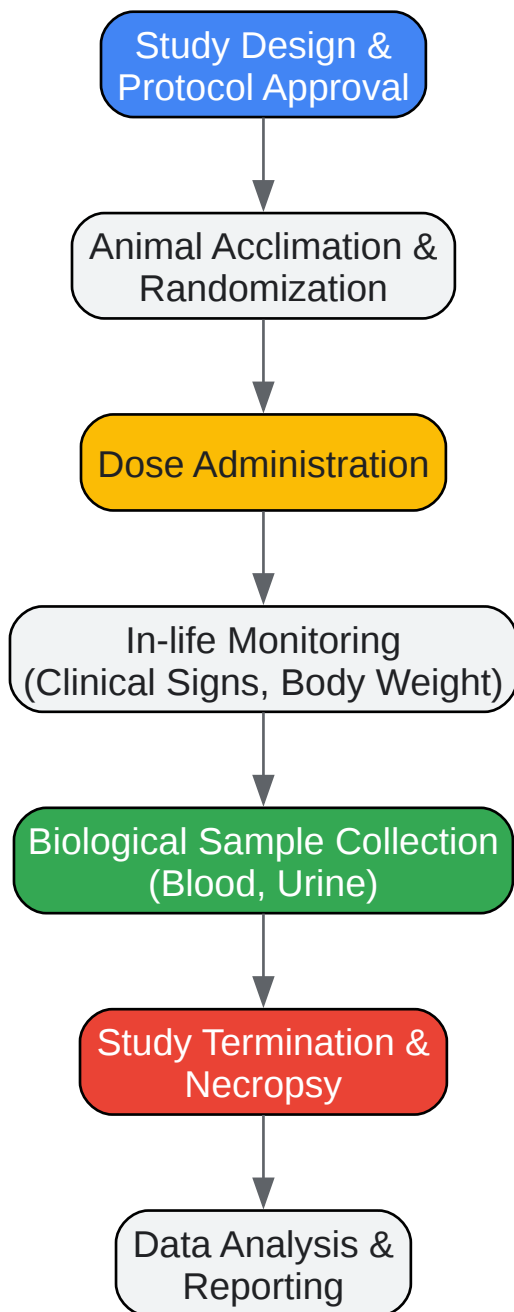


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Caption: Hypothetical signaling pathway for an RTK inhibitor.

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for a preclinical animal study.



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Caption: General workflow for a preclinical in-vivo study.

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